
(Z)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H18N4O4 and its molecular weight is 378.388. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conversion of Biomass to Furan Derivatives
Furan derivatives, obtained from plant biomass, are pivotal in developing sustainable polymers, fuels, and various functional materials due to their versatility and renewable nature. The synthesis of 5-Hydroxymethylfurfural (HMF) from hexose carbohydrates and its derivatives highlight the transition towards bio-based chemical industry alternatives, aiming to replace non-renewable hydrocarbon sources. This research outlines the advances in synthesizing HMF and its derivatives for producing monomers, polymers, and other valuable chemicals, marking a significant step towards green chemistry and sustainability (Chernyshev, Kravchenko, & Ananikov, 2017).
Antitumor Activity of Imidazole Derivatives
The review on imidazole derivatives, including those structurally related to furan compounds, showcases their potential in developing antitumor drugs. These compounds, through various biochemical interactions, exhibit promising antitumor activities, highlighting the importance of furan and imidazole derivatives in medicinal chemistry and drug development (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Bioactive Furan-Substituted Compounds in Medicinal Chemistry
Furan and thiophene rings are integral in designing bioactive molecules, including nucleobases and nucleosides, demonstrating the furan ring's significance in drug design. This review emphasizes the role of furanyl- and thienyl-substitutions in enhancing the activity of purine and pyrimidine derivatives, vital for antiviral, antitumor, and antimicrobial therapies (Ostrowski, 2022).
Biocatalytic Valorization of Furans
Exploring the biocatalytic transformations of furans opens new avenues for their valorization, leveraging enzymes' selectivity under mild conditions. This approach addresses the challenges posed by the instability of furans in synthetic modifications, presenting a greener alternative for their utilization in producing various valuable compounds. The review discusses successful biocatalytic applications in aqueous and non-aqueous media, underscoring the potential of biotechnology in furan derivative valorization (Domínguez de María & Guajardo, 2017).
Health Implications of Furan Fatty Acids
Furan fatty acids, while not directly related to the compound , illustrate the diverse implications of furan derivatives in health. Their presence in food and potential health benefits or risks highlight the complexity of furan compounds' interactions with biological systems. This review explores the beneficial and harmful aspects of furan fatty acids, contributing to the broader understanding of furan derivatives in health and disease (Xu, Sinclair, Faiza, Li, Han, Yin, & Wang, 2017).
properties
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-27-10-5-9-22-19(25)15(12-21)17-13-6-2-3-7-14(13)18(23-17)24-20(26)16-8-4-11-28-16/h2-4,6-8,11H,5,9-10H2,1H3,(H,22,25)(H,23,24,26)/b17-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGSIZKQKNFEFF-ICFOKQHNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2569911.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-1H-2-benzopyran-1-carboxamide](/img/structure/B2569914.png)

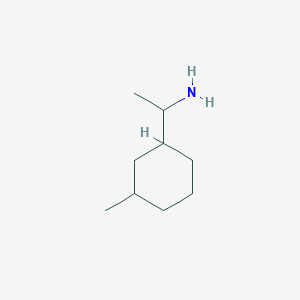
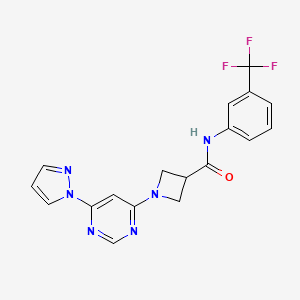
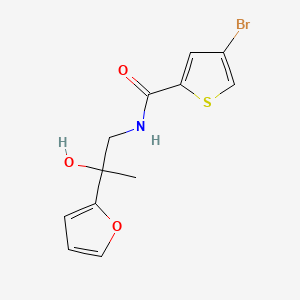
![3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2569924.png)
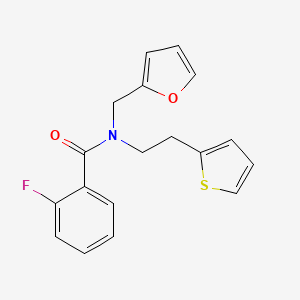

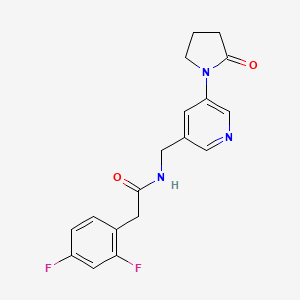
![2-methyl-8-(morpholin-4-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2569928.png)


![N-benzyl-N-methyl-5-{5-[(4-phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine](/img/structure/B2569932.png)